4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Description
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring methoxy substituents at the 2,4-positions of one phenyl ring and a para-methoxy group on the second phenyl ring. The methoxy groups in this compound likely enhance its solubility and influence electronic properties, which can modulate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-13-6-4-12(5-7-13)16-11-17(22-19(20)21-16)15-9-8-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXCLDQMUGVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chalcone Intermediate
The chalcone intermediate, (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is synthesized through a base-catalyzed Claisen-Schmidt condensation.
Reagents and Conditions
-
Ketone: 2,4-Dimethoxyacetophenone (1.0 equiv)
-
Aldehyde: 4-Methoxybenzaldehyde (1.2 equiv)
-
Catalyst: 50% aqueous KOH (excess)
-
Solvent: Ethanol (anhydrous)
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde. The crude product is precipitated using 6 M HCl and washed with ethanol to yield a yellow solid.
Cyclization to Form the Pyrimidine Core
The chalcone is cyclized with guanidine hydrochloride under basic conditions to form the pyrimidine ring.
Reagents and Conditions
-
Chalcone: 1.0 equiv
-
Guanidine HCl: 1.5 equiv
-
Base: K2CO3 (3.0 equiv)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: Reflux at 120°C
The reaction mixture is acidified with 3 M HCl to precipitate the product, which is purified via recrystallization from ethanol.
Alternative One-Pot Synthesis
A one-pot method using sodium ethoxide as both base and catalyst has been reported for analogous compounds.
Reagents and Conditions
-
Chalcone: 1.0 equiv
-
Guanidine or Formamidine: 1.5 equiv
-
Catalyst: Sodium ethoxide (4.0 equiv)
-
Solvent: Ethanol
This method eliminates the need for intermediate isolation, though yields are slightly lower (55–65%).
Optimization of Reaction Parameters
Key variables influencing yield and purity include:
Solvent Effects
Temperature and Time
-
Cyclization at 120°C: Completes within 2 hours, minimizing side products.
-
Lower Temperatures (80°C): Extend reaction time to 6 hours with comparable yields.
Structural Characterization and Analytical Data
The compound’s structure is confirmed using spectroscopic and crystallographic methods:
Spectroscopic Analysis
-
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, NH2), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.65 (s, 1H, pyrimidine-H), 6.58 (d, J = 2.4 Hz, 1H, Ar-H), 6.52 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH3), 3.83 (s, 3H, OCH3), 3.79 (s, 3H, OCH3).
-
13C NMR (100 MHz, DMSO-d6): δ 164.2 (C=N), 162.1, 160.3, 159.8 (OCH3), 135.4, 130.2, 128.7, 114.5, 105.3, 98.6, 55.8, 55.6, 55.3.
X-ray Crystallography
Single-crystal X-ray diffraction (reported for analogous compounds) reveals a triclinic crystal system with dihedral angles of 17.31° and 44.39° between the pyrimidine ring and methoxyphenyl substituents.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
| Parameter | Two-Step Method (DMF/K2CO3) | One-Pot Method (Ethanol/NaOEt) |
|---|---|---|
| Overall Yield | 60–70% | 55–65% |
| Reaction Time | 2 hours (cyclization) | 3 hours |
| Purification | Recrystallization | Column chromatography |
| Purity | >95% | 90–95% |
| Scalability | Suitable for gram-scale | Limited by solvent volume |
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the mechanisms of various biological processes and pathways.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Activity
- 4-(4-Methoxyphenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 23, ): This analogue substitutes the 2,4-dimethoxyphenyl group with a morpholinophenyl moiety. It exhibited strong antibacterial activity against Vibrio cholerae (MIC: 6.25 µg/mL), attributed to the electron-donating methoxy group enhancing membrane penetration .
- 4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 25, ): Replacing methoxy with bromo (electron-withdrawing) at the para position increased activity against Staphylococcus aureus (MIC: 3.12 µg/mL), suggesting that electron-deficient aryl groups enhance binding to bacterial targets .
Anticancer Activity
- 4-(4-Methoxyphenyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (R1, ): This compound demonstrated an IC50 of 123.33 µM against pancreatic adenocarcinoma cells. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to methoxy substituents .
4-(Naphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine (R2, ):
With an IC50 of 2,166.4 µM, the nitro group’s electron-withdrawing nature likely reduces cellular uptake, highlighting the importance of balanced electronic properties .
Substituent Position and Electronic Effects
4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine ():
Docking studies on RabGGTase revealed a GLIDE score of -9.2, indicating strong inhibition. The ortho-fluoro and para-methoxy groups optimize steric and electronic interactions with the receptor’s hydrophobic pockets .- Comparison: The 2,4-dimethoxy configuration in the target compound may similarly balance steric bulk and hydrogen-bonding capacity.
Hydrogen Bonding and Solubility
- 4-(4-Halophenyl)-6-(furan-2-yl)pyrimidin-2-amine Derivatives (DP-1 to DP-3, ): Quantum studies showed that halogen substituents (F, Cl, Br) increase hydrogen-bond acceptor capacity at the pyrimidine N1 atom, enhancing solubility in polar solvents. The dimethoxy groups in the target compound may similarly improve solubility via O–H···N interactions .
Biological Activity
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class, characterized by its unique structural features, including two methoxy-substituted phenyl groups and an amine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- IUPAC Name : this compound
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.37 g/mol
- CAS Number : 155048-23-0
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring : A condensation reaction between a β-diketone and a guanidine derivative.
- Substitution Reactions : Nucleophilic aromatic substitution to introduce the methoxy-substituted phenyl groups.
- Amination : Introduction of the amine group at the 2-position of the pyrimidine ring through nucleophilic substitution.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Compounds with similar structures have shown potent inhibition of various cancer cell lines, with IC50 values in the low nanomolar range against specific targets such as PLK4 and FGFR1 .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and modulation of these targets can lead to various biological effects, particularly in cancer therapy.
Study 1: Antiproliferative Effects
In vitro studies demonstrated that related pyrimidine derivatives exhibited significant antiproliferative activity against human cancer cell lines such as A549 (lung adenocarcinoma) and SW-480 (colorectal cancer). For example, one study reported IC50 values for similar compounds ranging from 0.64 µM to 5.9 µM across different cell lines, indicating strong potential for therapeutic applications .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the phenyl rings significantly influenced the biological activity. Compounds with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups. This highlights the importance of molecular structure in determining biological efficacy .
Data Table: Biological Activity Overview
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.
- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) to minimize byproducts .
Advanced Question: How can reaction conditions be optimized for scalable synthesis while maintaining regioselectivity?
Methodological Answer:
- Continuous Flow Reactors : Implement microfluidic systems to control temperature (±2°C) and residence time, improving yield (reported up to 85% in analogous pyrimidines) .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ or ZnCl₂) to enhance cyclization efficiency. For example, Fe₂O₃-MCM-41 nanocatalysts improved yields by 20% in similar pyrimidine syntheses .
- Regioselectivity Control : Use DFT calculations to predict electronic effects of substituents. Methoxy groups at the 2,4-positions on the phenyl ring stabilize transition states via resonance, favoring desired regiochemistry .
Basic Question: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and pyrimidine ring protons (δ 6.8–8.2 ppm). Compare with reference spectra of analogous compounds .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~ 379.15 for C₂₁H₂₂N₃O₃⁺).
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and C=N/C-O vibrations (1600–1500 cm⁻¹) .
Advanced Question: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in DCM/hexane (1:3).
- Data Collection : Use synchrotron radiation (λ = 0.710–0.900 Å) for high-resolution (<0.8 Å) structures.
- Analysis : Dihedral angles between pyrimidine and methoxyphenyl rings (e.g., ~12° in N-(2-fluorophenyl) analogs) reveal steric/electronic effects. Intramolecular H-bonding (N–H⋯N) stabilizes planar conformations, critical for biological activity .
Basic Question: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (IC₅₀ < 50 µg/mL in morpholinophenyl analogs ).
- Kinase Inhibition : Use ADP-Glo™ assays to test inhibition of CDK2 or EGFR (IC₅₀ values < 1 µM reported for trifluoromethylpyridyl derivatives ).
- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (therapeutic index >10 preferred).
Advanced Question: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
Key Modifications and Effects :
| Substituent Position | Biological Impact | Example Data |
|---|---|---|
| 2,4-Dimethoxyphenyl | Enhanced solubility and π-stacking with hydrophobic kinase pockets | 30% increase in CDK2 inhibition vs. monomethoxy analogs |
| 4-Methoxyphenyl | Improved metabolic stability (t₁/₂ > 4 hrs in liver microsomes) | |
| Amine at C2 | Critical for H-bond donor-acceptor interactions (e.g., with ATP-binding sites) |
Q. Methodology :
- Systematically replace methoxy groups with electron-withdrawing (e.g., -CF₃) or bulky substituents.
- Use molecular docking (e.g., Glide XP) to predict binding affinities. For example, 2,4-dimethoxy groups in RabGGTase inhibitors showed ΔG = -9.8 kcal/mol .
Basic Question: How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for cancer studies) and controls (e.g., doxorubicin).
- Replicate Conditions : Ensure consistent pH (7.4), serum concentration (10% FBS), and incubation time (48 hrs).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Discrepancies in MIC values (e.g., ±10 µg/mL) may arise from bacterial strain variability .
Advanced Question: What computational tools can predict off-target interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to screen against >500 human kinases. Prioritize targets with Glide scores < -7.0 .
- Pharmacophore Modeling : Identify essential features (e.g., amine H-bond donors, methoxy hydrophobic regions) using Phase.
- ADMET Prediction : SwissADME estimates logP (~3.5) and BBB permeability (CNS < -2). Adjust substituents to reduce hepatotoxicity (e.g., replace Cl with F) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
